N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O2 and its molecular weight is 384.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide is a κ-opioid receptor (KOR) antagonist, exhibiting high affinity for human, rat, and mouse KORs. It shows selectivity for KORs in vivo and has demonstrated potential in treating depression and addiction disorders. Specifically, it exhibits antidepressant-like efficacy and can attenuate the behavioral effects of stress. In rats, it blocks KOR and MOR agonist-induced analgesia and inhibits ex vivo binding to KOR and MOR receptors (Grimwood et al., 2011).
Opioid Kappa Agonists
This compound is part of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides that have been evaluated as opioid kappa agonists. Variants in N-acyl, N-alkyl, and amino functions have been explored, revealing compounds with potent analgesic effects in mouse models. These studies contribute to understanding the structural features critical for opioid receptor activity (Barlow et al., 1991).
Anti-Cancer Applications
A derivative of this compound, synthesized from indibulin and combretastatin scaffolds, has shown cytotoxic activity against breast cancer cell lines. This highlights its potential application in cancer therapy, especially due to its low toxicity on normal cell lines (Moghadam & Amini, 2018).
DNA/Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives, related to the compound , have been synthesized and studied for their DNA-binding interactions. They show potential for intercalating with DNA, suggesting applications in genetic research and therapy (Raj, 2020).
Antifungal Agents
Imidazole derivatives, including those similar to this compound, have been designed and synthesized as antifungal agents. These compounds exhibit significant activity against Candida albicans and Candida krusei, highlighting their potential in treating fungal infections (Altındağ et al., 2017).
Sigma-1 Receptor Modulation
Research on fluorinated derivatives of similar compounds has revealed their potential in modulating Sigma-1 receptors. These receptors are implicated in several neurological and psychiatric disorders, indicating the therapeutic potential of these compounds in neurology (Kuznecovs et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface .
Mode of Action
The compound acts as a positive allosteric modulator of the sigma-1 receptor . This means it binds to a site on the sigma-1 receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand .
Biochemical Pathways
The sigma-1 receptor is involved in various biochemical pathways, including calcium signaling and cellular survival pathways . By acting as a positive allosteric modulator, the compound enhances the activity of these pathways .
Result of Action
The compound’s action as a positive allosteric modulator of the sigma-1 receptor results in enhanced calcium signaling and potentially improved cellular survival . This could have implications for various physiological and pathological processes, including neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-16-22(13-14-23(18)27-15-5-8-25(27)29)26-24(28)17-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNYAZJLRZBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.